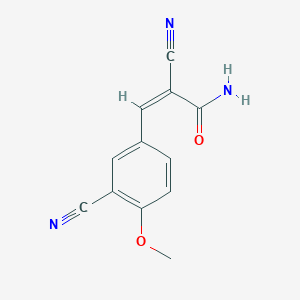

![molecular formula C12H19N B2759744 [1-(4-Butylphenyl)ethyl]amine CAS No. 91552-69-1](/img/structure/B2759744.png)

[1-(4-Butylphenyl)ethyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

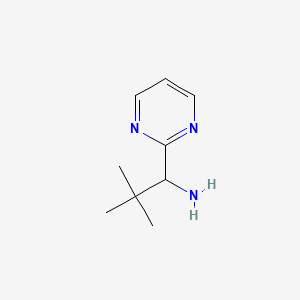

“[1-(4-Butylphenyl)ethyl]amine” is a chemical compound with the CAS Number: 91552-69-1. It has a molecular weight of 177.29 and its IUPAC name is 1-(4-butylphenyl)ethanamine .

Molecular Structure Analysis

The molecular structure of [1-(4-Butylphenyl)ethyl]amine is represented by the linear formula C12H19N . The InChI code for this compound is 1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3 .Chemical Reactions Analysis

Amines like [1-(4-Butylphenyl)ethyl]amine can undergo various reactions. For instance, they can be converted into alkenes by an elimination reaction . This process, known as the Hofmann elimination, involves the conversion of an amine into a better leaving group before the elimination occurs .Scientific Research Applications

Polymer Science Applications

- Polymer Solar Cells : An amine-based fullerene derivative was successfully applied as an acceptor and cathode interfacial material in polymer solar cells, demonstrating potential applications in nano-structured organic solar cells (Menglan Lv et al., 2014).

- Degradable Poly(β-amino esters) : Poly(β-aminoesters) synthesized via the addition of secondary amines showed hydrolytic degradation into non-toxic products, suggesting their use in biomedicine and as synthetic transfection vectors (David M. Lynn and R. Langer, 2000).

Organic Synthesis and Catalysis

- Enhanced Lipase-Catalyzed N-Acylation : A study on the lipase-catalyzed kinetic resolution of amines highlighted the potential of using certain acylation reagents for enhanced reaction rates, useful in preparing enantiopure amines (Maria Cammenberg et al., 2006).

- Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines were identified as versatile intermediates for the asymmetric synthesis of a variety of amines, demonstrating their utility in synthesizing highly enantioenriched amines (J. Ellman et al., 2002).

Environmental Science Applications

- Secondary Organic Aerosol Formation : Research on the oxidation of primary aliphatic amines with NO3 radicals provided insights into aerosol formation, relevant to understanding air quality impacts from agricultural and automotive emissions (Q. Malloy et al., 2008).

Safety and Hazards

properties

IUPAC Name |

1-(4-butylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWVBFNOIKOLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2759662.png)

![Ethyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2759668.png)

![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)

![N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2759681.png)

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2759683.png)